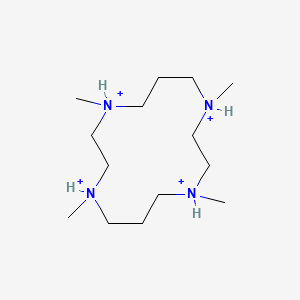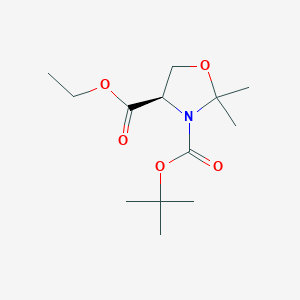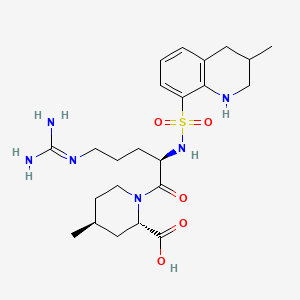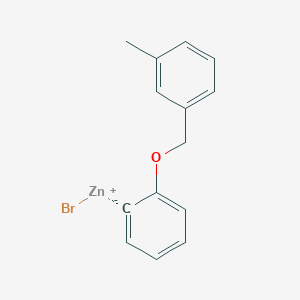
2-(3'-MethylbenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(3’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 2-(3’-Methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(3’-Methylbenzyloxy)phenyl bromide+Zn→2-(3’-Methylbenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Methylbenzyloxy)phenylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
化学反応の分析
Types of Reactions
2-(3’-Methylbenzyloxy)phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Cross-Coupling Reactions: Participates in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can replace halides in organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and imines.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether, and other non-protic solvents.
Major Products
The major products formed from reactions involving 2-(3’-Methylbenzyloxy)phenylzinc bromide include complex organic molecules with new carbon-carbon bonds, such as biaryl compounds and substituted aromatic rings.
科学的研究の応用
2-(3’-Methylbenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through the formation of complex molecular structures.
Industry: Applied in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3’-Methylbenzyloxy)phenylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various carbon-carbon bond-forming reactions, facilitating the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
- Benzylzinc bromide
- Phenylzinc bromide
- 4-Methylbenzylzinc chloride
Uniqueness
2-(3’-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 3’-methylbenzyloxy group, which imparts specific reactivity and selectivity in organic synthesis. This compound offers distinct advantages in forming carbon-carbon bonds and modifying aromatic rings, making it a valuable reagent in various synthetic applications.
特性
分子式 |
C14H13BrOZn |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h2-8,10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
KZTOLAZHYMSKFB-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=[C-]2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


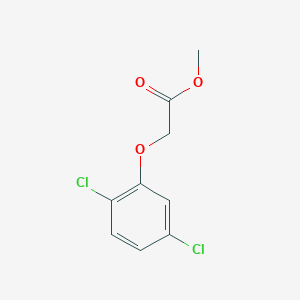
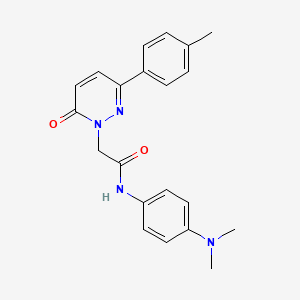
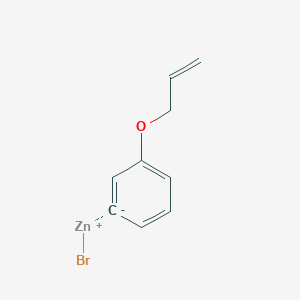


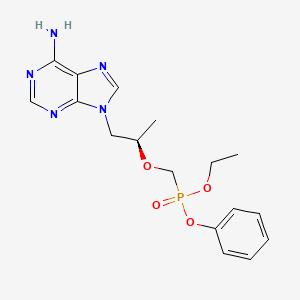
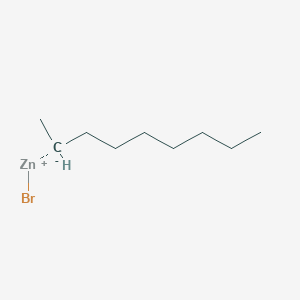
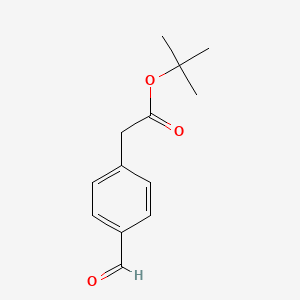
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
